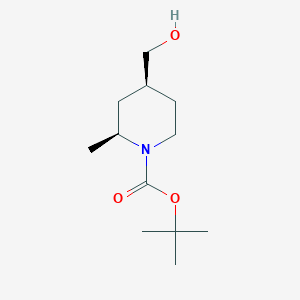

tert-Butyl (2S,4S)-4-(hydroxymethyl)-2-methylpiperidine-1-carboxylate

Description

tert-Butyl (2S,4S)-4-(hydroxymethyl)-2-methylpiperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a hydroxymethyl (-CH2OH) substituent at the 4-position, and a methyl (-CH3) group at the 2-position, both in the (S)-configuration. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals, due to its stereochemical precision and functional group versatility. Its molecular formula is C12H23NO3, with a molecular weight of 229.32 g/mol (calculated from structural data) .

The Boc group enhances solubility in organic solvents and protects the amine during synthetic steps, while the hydroxymethyl group offers a site for further functionalization, such as oxidation or esterification.

Properties

IUPAC Name |

tert-butyl (2S,4S)-4-(hydroxymethyl)-2-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-9-7-10(8-14)5-6-13(9)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3/t9-,10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXOVPEAYTWFSBI-UWVGGRQHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1C(=O)OC(C)(C)C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H](CCN1C(=O)OC(C)(C)C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807941-59-8 | |

| Record name | rac-tert-butyl (2R,4R)-4-(hydroxymethyl)-2-methylpiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Sodium Borohydride-Mediated Reduction

The most widely documented method for converting the 4-ketone to a hydroxymethyl group employs sodium borohydride (NaBH₄) in ethanol or tetrahydrofuran (THF). In a representative procedure, 2-methyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester (10.0 g, 46.89 mmol) is dissolved in absolute ethanol (200 mL), followed by the gradual addition of NaBH₄ (2.66 g, 70.33 mmol) at 0°C. The reaction proceeds for 2 hours at room temperature, after which the mixture is concentrated and partitioned between water and hexane/ethyl acetate (1:1). The organic layer is washed, dried, and purified via silica gel chromatography, yielding 30% of the trans isomer (desired (2S,4S)-configuration) and 52% of the cis isomer .

Key Factors Influencing Stereoselectivity:

Catalytic Hydrogenation

Alternative reducing agents, such as Pd/C or Raney nickel , have been explored for ketone reduction but are less prevalent due to over-reduction risks and lower stereocontrol. For example, hydrogenation of 2-methyl-4-oxo-piperidine-1-carboxylate under 50 psi H₂ with Pd/C (5 wt%) in methanol yields racemic mixtures, necessitating additional chiral resolution steps.

Protective Group Strategies

Boc Protection and Deprotection

The tert-butyloxycarbonyl (Boc) group is introduced early in the synthesis to protect the piperidine nitrogen. This is achieved by reacting 2-methylpiperidin-4-one with Boc₂O in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst. Post-reduction deprotection is rarely required, as the Boc group remains stable under NaBH₄ conditions.

Competing Protective Groups

While benzyloxycarbonyl (Cbz) and fluorenylmethyloxycarbonyl (Fmoc) groups are employed in analogous syntheses, they are less suitable for this target compound due to incompatibility with strong reducing agents. For instance, Cbz-protected intermediates undergo debenzylation under hydrogenation conditions, complicating the workflow.

Stereochemical Control and Resolution

Achieving the (2S,4S)-configuration requires meticulous control over reaction conditions. Key methodologies include:

Chiral Auxiliaries

Chiral ligands, such as (R)-BINOL , have been used in asymmetric reductions but are cost-prohibitive for large-scale synthesis.

Diastereomeric Crystallization

The cis and trans isomers are separable via fractional crystallization. For example, hexane/ethyl acetate (7:3) eluent in flash chromatography resolves the trans isomer with >99% diastereomeric excess.

Purification and Characterization

Flash Chromatography

Silica gel chromatography with hexane/ethyl acetate gradients (2:1 to 1:1) is the standard purification method, achieving ≥97% purity.

Analytical Data

-

¹H NMR (CDCl₃): δ 4.5 (m, 1H, OH), 3.95 (m, 1H, CH₂OH), 1.45 (s, 9H, Boc), 1.1 (d, 3H, CH₃).

-

HPLC : Retention time = 12.3 min (C18 column, 70:30 acetonitrile/water).

Scalability and Industrial Adaptations

Kilogram-Scale Synthesis

A pilot-scale protocol reports a 72% overall yield using continuous flow reactors to enhance mixing and heat transfer during NaBH₄ reduction.

Green Chemistry Innovations

Recent advances replace ethanol with cyclopentyl methyl ether (CPME), a safer solvent, reducing environmental impact without compromising yield.

Comparative Analysis of Methods

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is commonly removed under acidic conditions to generate the free amine. This reaction is foundational for further functionalization:

Reaction Conditions :

-

Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C.

-

Alternatively, HCl in dioxane or methanol.

Example :

Removal of the Boc group yields (2S,4S)-4-(hydroxymethyl)-2-methylpiperidine, which can participate in subsequent amine-specific reactions, such as reductive amination or acylation .

Functionalization of the Hydroxymethyl Group

The hydroxymethyl (-CH2OH) group undergoes nucleophilic substitutions and oxidations:

Ether Formation

Reaction :

The hydroxymethyl group reacts with electrophiles (e.g., halides) under basic conditions:

Oxidation to Carboxylic Acid

The hydroxymethyl group can be oxidized to a carboxylate using agents like Jones reagent (CrO3/H2SO4) or pyridinium chlorochromate (PCC). This transformation is critical for introducing acidic functionality.

Difluoromethylation Reactions

Copper-mediated difluoromethylation enables the introduction of CF2 groups, enhancing metabolic stability in drug candidates:

Reaction Conditions :

-

CuI (0.2 equiv), 2,2-difluoro-2-(fluorosulfonyl)acetic acid, MeCN, 45°C.

-

Yields difluoromethylated derivatives for further coupling .

Coupling Reactions with Activated Carbonyls

The hydroxymethyl group reacts with activated carbonyl compounds (e.g., chloroformates):

Reaction :

Stereochemical Considerations

The (2S,4S) configuration influences reaction outcomes. For example:

-

In Mn²⁺-containing buffers, coordination with metal ions stabilizes specific conformations, affecting reactivity in biological systems .

Key Data Tables

Scientific Research Applications

Medicinal Chemistry

The compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structural features allow it to interact with biological systems effectively.

Neurological Applications

Research has indicated that derivatives of piperidine compounds exhibit neuroprotective properties. For instance, compounds similar to tert-butyl (2S,4S)-4-(hydroxymethyl)-2-methylpiperidine-1-carboxylate have been investigated for their potential in treating conditions such as:

- Alzheimer's disease

- Parkinson's disease

- Depression

These applications are attributed to the compound's ability to modulate neurotransmitter systems and provide neuroprotection against oxidative stress.

Synthesis of Complex Molecules

This compound serves as a valuable building block in organic synthesis. Its functional groups facilitate various chemical reactions, making it useful in the construction of more complex structures.

Reaction Pathways

The compound can undergo several chemical transformations, including:

- Esterification : Reacting with acids to form esters, which are crucial in drug formulation.

- Amidation : Contributing to the synthesis of amides that can enhance drug efficacy.

These reactions expand the utility of the compound in developing new therapeutic agents.

Case Study 1: Neuroprotective Agent Development

A study published in a peer-reviewed journal highlighted the synthesis of a series of piperidine derivatives based on this compound. The derivatives exhibited significant neuroprotective effects in vitro against neurotoxic agents, demonstrating the potential for developing new treatments for neurodegenerative diseases .

Case Study 2: Synthesis of Antidepressants

Another research project focused on modifying the piperidine ring structure to enhance affinity for serotonin receptors. The modifications derived from this compound led to compounds that showed promising results in preclinical models for depression .

Mechanism of Action

The mechanism of action of tert-Butyl (2S,4S)-4-(hydroxymethyl)-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the hydroxymethyl and tert-butyl groups, play a crucial role in its reactivity and binding affinity. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine Derivatives

tert-Butyl (2S,4S)-4-hydroxy-2-methylpiperidine-1-carboxylate

- Molecular Formula: C11H21NO3

- Molecular Weight : 215.29 g/mol

- Key Differences : Replaces the 4-hydroxymethyl group with a hydroxy (-OH) group.

- Impact : Reduced hydrogen-bonding capacity and lower molecular weight. The hydroxy group limits further derivatization compared to hydroxymethyl, making it less versatile in multi-step syntheses .

tert-Butyl (2S,4S)-rel-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate

- Molecular Formula : C11H21N2O3

- Molecular Weight : 229.30 g/mol

- Key Differences: Substitutes the 4-hydroxymethyl group with an amino (-NH2) group.

- However, the absence of a hydroxymethyl group reduces polarity .

Pyrrolidine Derivatives

tert-Butyl (2S,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate

- Molecular Formula: C11H19FNO3

- Molecular Weight : 231.27 g/mol

- Key Differences : Features a five-membered pyrrolidine ring and a fluorine atom at position 4.

- Fluorine enhances metabolic stability and lipophilicity, a common strategy in medicinal chemistry .

tert-Butyl (2S,4S)-4-((tert-butyldimethylsilyl)oxy)-2-(hydroxymethyl)pyrrolidine-1-carboxylate

- Molecular Formula: C16H33NO4Si

- Molecular Weight : 331.52 g/mol

- Key Differences : Protects the 4-hydroxyl group as a silyl ether.

- Impact : The silyl ether increases steric bulk and lipophilicity, making the compound more suitable for reactions requiring anhydrous conditions. This protection strategy is reversible, allowing for later deprotection .

Functionalized Analogs

tert-Butyl (2S,4S,5R)-4-(hydroxymethyl)-2-isobutylpyrrolidine-1-carboxylate

- Key Differences : Includes an isobutyl group at position 2 and a hydroxymethyl group at position 4 on a pyrrolidine ring.

- Impact : The isobutyl group enhances hydrophobic interactions, which may improve membrane permeability in drug candidates. This structure has been explored in hepatitis C virus (HCV) protease inhibitors .

Data Table: Structural and Functional Comparison

Biological Activity

tert-Butyl (2S,4S)-4-(hydroxymethyl)-2-methylpiperidine-1-carboxylate is a compound with notable biological activities, particularly in the context of neuroprotection and potential therapeutic applications in neurodegenerative diseases. This article reviews its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Characteristics

- IUPAC Name : this compound

- CAS Number : 1808584-62-4

- Molecular Formula : C12H23NO3

- Molecular Weight : 229.32 g/mol

- Purity : ≥ 97%

Research indicates that this compound exhibits protective effects against amyloid-beta (Aβ) toxicity, which is pivotal in Alzheimer’s disease pathology. The compound has been shown to inhibit both β-secretase and acetylcholinesterase, thus preventing Aβ aggregation and fibril formation.

Key Findings

- Inhibition of Aβ Aggregation : The compound demonstrated an 85% inhibition of Aβ aggregation at a concentration of 100 µM .

- Cell Viability Protection : In vitro studies revealed that the compound increased the viability of astrocytes exposed to Aβ by approximately 20% compared to untreated controls .

- Reduction in Cytokine Production : It also reduced the production of pro-inflammatory cytokines such as TNF-α, which is associated with neuroinflammation in Alzheimer’s disease .

Research Studies and Case Studies

Discussion

The biological activity of this compound suggests its potential as a neuroprotective agent. While in vitro results are promising, challenges remain regarding its bioavailability in vivo. Further studies are necessary to optimize its pharmacokinetic properties and explore its full therapeutic potential.

Q & A

Basic Research Questions

Q. How can the structural identity of tert-butyl (2S,4S)-4-(hydroxymethyl)-2-methylpiperidine-1-carboxylate be validated experimentally?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR (1H and 13C) to confirm stereochemistry and substituent positions (e.g., hydroxymethyl and methyl groups).

- Mass spectrometry (HRMS or ESI-MS) to verify molecular weight and formula.

- X-ray crystallography (if crystals are obtainable) to resolve absolute stereochemistry, as demonstrated for structurally similar piperidine derivatives .

- Validation Note : Cross-reference with CAS registry data (e.g., CAS: 790667-99-1 for analogous compounds) to confirm purity and absence of stereoisomeric impurities .

Q. What are the recommended storage conditions to maintain the stability of this compound?

- Methodological Answer :

- Store at -20°C under inert gas (argon or nitrogen) to prevent oxidation of the hydroxymethyl group.

- Avoid exposure to moisture (use desiccants) and strong oxidizing agents, which may degrade the tert-butyl carbamate group .

- Monitor stability via periodic HPLC analysis (C18 column, acetonitrile/water gradient) to detect decomposition products.

Q. How can synthetic intermediates of this compound be purified effectively?

- Methodological Answer :

- Silica gel chromatography with ethyl acetate/hexane gradients for non-polar intermediates.

- Recrystallization from tert-butyl alcohol or dichloromethane/hexane mixtures to isolate stereoisomers.

- Ion-exchange resins for intermediates containing basic amino groups (e.g., piperidine derivatives) .

Advanced Research Questions

Q. How does the stereochemistry at the 2S and 4S positions influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Perform kinetic studies under varying conditions (e.g., SN1 vs. SN2 mechanisms) using chiral HPLC to track stereochemical outcomes.

- Compare with diastereomers (e.g., 2R,4R or 2S,4R configurations) to assess steric and electronic effects. Computational modeling (DFT) can predict transition-state geometries .

- Example : The 4S-hydroxymethyl group may participate in hydrogen bonding, altering reaction pathways in asymmetric syntheses .

Q. What strategies can mitigate epimerization during synthetic steps involving the piperidine ring?

- Methodological Answer :

- Use low-temperature conditions (-78°C) for lithiation or deprotonation steps to minimize racemization .

- Employ bulky protecting groups (e.g., Boc instead of Cbz) to sterically hinder stereochemical inversion.

- Monitor reaction progress via circular dichroism (CD) or optical rotation to detect epimerization in real time .

Q. How can contradictions in biological activity data for analogs of this compound be resolved?

- Methodological Answer :

- Conduct meta-analysis of published datasets, focusing on variables like purity (>95% by HPLC), solvent effects (DMSO vs. aqueous buffers), and assay protocols (e.g., cell-line specificity).

- Use structure-activity relationship (SAR) modeling to identify critical substituents (e.g., hydroxymethyl vs. methoxy groups) contributing to activity discrepancies .

- Validate findings with orthogonal assays (e.g., SPR binding vs. cellular IC50) to rule out false positives/negatives .

Methodological Challenges and Solutions

Q. What analytical techniques are critical for resolving synthetic byproducts in multi-step syntheses of this compound?

- Advanced Answer :

- LC-MS/MS with ion-trap detection to identify low-abundance byproducts (e.g., tert-butyl group cleavage or piperidine ring oxidation).

- 2D NMR (e.g., HSQC, HMBC) to assign regioisomeric impurities, particularly in crowded spectral regions .

- Cryo-EM (for crystalline intermediates) to visualize defects in crystal packing that correlate with impurity formation .

Q. How can computational tools predict the metabolic stability of this compound in drug discovery pipelines?

- Advanced Answer :

- Use molecular docking (e.g., AutoDock Vina) to simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4), identifying potential metabolic hotspots (e.g., hydroxymethyl oxidation).

- Combine with MD simulations to assess conformational flexibility and solvent accessibility of labile groups.

- Validate predictions with in vitro microsomal stability assays (human liver microsomes + NADPH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.